3-tert-Butylcyclohexanol, also known as 3-(1,1-dimethylethyl)cyclohexanol, is a secondary alcohol with the molecular formula C10H20O and a molar mass of 156.27 g/mol. It is characterized by a cyclohexane ring substituted with a bulky tert-butyl group at the third carbon position and a hydroxyl group.
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Cat. No.B8721175
⚠ Attention: For research use only. Not for human or veterinary use.
3-tert-Butylcyclohexanol (CAS 4534-70-7): A Key Cyclohexanol Derivative in Fragrance and Chemical Synthesis
3-tert-Butylcyclohexanol, also known as 3-(1,1-dimethylethyl)cyclohexanol, is a secondary alcohol with the molecular formula C10H20O and a molar mass of 156.27 g/mol. It is characterized by a cyclohexane ring substituted with a bulky tert-butyl group at the third carbon position and a hydroxyl group [1]. This compound exists as a mixture of cis- and trans-isomers and is a colorless liquid at room temperature with a pungent aroma. It finds primary utility as an intermediate in the synthesis of fragrances, pharmaceuticals, and other fine chemicals, and as a solvent in various industrial applications .
Suitable as a fragrance intermediate requiring a sharp, pungent odor note
Compatible with non-aqueous organic synthesis; soluble in alcohols and ethers
Available as a cis/trans isomer mixture (~2:8) for stereochemical control studies
[1] PubChem. (n.d.). 3-tert-Butylcyclohexanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-tert-Butylcyclohexanol View Source
Why 3-tert-Butylcyclohexanol Cannot Be Substituted by Generic Cyclohexanols: Evidence of Conformational and Functional Specificity
The tert-butylcyclohexanol family exhibits pronounced structure-odor relationships where the position of the tert-butyl group and the stereochemistry of the molecule dictate its conformational equilibrium and, consequently, its olfactory and physical properties. Studies have shown that the odor of tert-butyl cyclohexanes is dependent on the compound's conformation, meaning that analogs adopting the same conformation possess similar odors, but those with different conformations do not [1]. Furthermore, the position of the tert-butyl group (e.g., 2-, 3-, or 4-position) significantly alters the molecule's steric hindrance, which in turn influences its chemical reactivity, solubility, and suitability as a synthetic intermediate. Therefore, substituting 3-tert-butylcyclohexanol with a different positional isomer like 4-tert-butylcyclohexanol is not a simple drop-in replacement; it will lead to a different odor profile, altered physical properties, and divergent synthetic outcomes, as detailed in the quantitative evidence below .
Physical form3-tert-butyl isomer is a liquid at ambient temperature, while 4-tert-butylcyclohexanol is a crystalline solid. Substitution may disrupt liquid formulation processes.
Odor profileThe pungent character of the 3-isomer differs from the woody/camphoraceous 4-isomer or minty 2-isomer. Direct replacement can alter fragrance performance.
ReactivityInverted cis/trans ratios and steric hindrance differences affect reactivity and downstream derivative profiles. May require reaction condition adjustments.
[1] Margot, C., Simmons, D. P., Reichlin, D., & Skuy, D. (2004). Amber-Woody scent: Alcohols with divergent structure present common olfactory characteristics and sharp enantiomer differentiation. Helvetica Chimica Acta, 87(10), 2662–2684. https://doi.org/10.1002/hlca.200490238 View Source
Quantitative Differentiation Guide for 3-tert-Butylcyclohexanol Against Key Analogs
Physical State at Room Temperature: Liquid vs. Solid Crystalline
3-tert-Butylcyclohexanol has a significantly lower melting point (25-28 °C) compared to 4-tert-butylcyclohexanol (62-70 °C) [REFS-1, REFS-2]. This results in 3-tert-butylcyclohexanol being a liquid at standard ambient conditions, whereas 4-tert-butylcyclohexanol is a solid powder or granules .
Melting pointHead-to-head
3-tert: 25–28 °Cvs4-tert: 62–70 °C
Liquid at ambient conditions supports liquid-formulation workflows
Literature values; ambient state may require validation in specific solvent systems
Physical propertyMelting pointFormulation
Evidence Dimension
Melting Point
Target Compound Data
25-28 °C
Comparator Or Baseline
4-tert-Butylcyclohexanol: 62-70 °C
Quantified Difference
~37 °C lower
Conditions
Standard pressure (literature values)
Why This Matters
This directly impacts procurement and formulation; a liquid is easier to handle and dose in many manufacturing processes, whereas a solid requires additional energy or solvent to incorporate into a final product.
Physical propertyMelting pointFormulation
Olfactory Profile Differentiation: Pungent vs. Woody-Camphoraceous
3-tert-Butylcyclohexanol is characterized by a pungent aroma . In contrast, its 4-tert-butyl analog is described as having a woody, camphoraceous, musty, patchouli, and mint odor . The 2-tert-butyl isomer is reported to have a strong camphor, woody, and minty scent with eucalyptus-like nuances [1].
Odor characterContext-dependent
Qualitative distinction: pungent (3-tert) vs woody/camphoraceous/minty (4-tert, 2-tert)
Not interchangeable for fragrance applications; sensory evaluation recommended
This confirms that the compounds are not interchangeable in fragrance formulations; selecting the 3-tert-butyl isomer provides a distinct 'pungent' note, which is different from the woody/camphoraceous profile of the 4-tert-butyl isomer or the camphor/mint of the 2-tert-butyl isomer.
Isomeric Ratio and Synthetic Utility: Inverted cis/trans Preference
Commercially available 3-tert-butylcyclohexanol can have a cis:trans ratio of approximately 2:8, as demonstrated in a synthetic procedure where it was used as a starting material . In contrast, 2-tert-butylcyclohexanol from the same source had an inverted ratio of cis:trans = 8:2. This difference is a direct result of the differing conformational energies associated with the tert-butyl group's position on the cyclohexane ring.
cis/trans ratioHead-to-head
3-tert cis:trans ≈ 2:8
2-tert cis:trans ≈ 8:2
Inverted isomer preference influences reactivity and physical properties
Commercially sourced material; ratio may vary by supplier
StereochemistrySynthesisReactivity
Evidence Dimension
cis:trans Isomer Ratio
Target Compound Data
cis:trans ≈ 2:8
Comparator Or Baseline
2-tert-Butylcyclohexanol: cis:trans ≈ 8:2
Quantified Difference
Inverted preference for trans vs. cis isomer
Conditions
As reported in a synthetic procedure using commercially available material
Why This Matters
The cis/trans ratio directly influences the compound's physical properties (e.g., melting point, solubility) and chemical reactivity. For example, the cis isomer of 3-tert-butylcyclohexanol is known to be more stable and is preferred in fragrance formulations for its stability .
StereochemistrySynthesisReactivity
Solubility Profile: Organic Solvent vs. Water Solubility
3-tert-Butylcyclohexanol is reported to be soluble in alcohol and ether but insoluble in water . The 4-tert-butyl isomer, while also poorly soluble, has a reported water solubility of <1 g/L at 20 °C .
SolubilityClass-level
3-tert: soluble in alcohol, ether; insoluble in water
4-tert: limited water solubility data
Selects for anhydrous organic reactions or phase-separation steps
Solubility in specific formulations should be verified
SolubilityFormulationExtraction
Evidence Dimension
Solubility
Target Compound Data
Soluble in alcohol and ether, insoluble in water
Comparator Or Baseline
4-tert-Butylcyclohexanol: Water solubility <1 g/L (20 °C)
Quantified Difference
Quantitative difference in water solubility not available; qualitative difference in solvent compatibility.
Conditions
Room temperature
Why This Matters
This informs downstream processing choices. The insolubility in water makes 3-tert-butylcyclohexanol suitable for applications where aqueous extraction or phase separation is required, while its solubility in alcohols and ethers dictates the types of organic solvents that can be used in reactions and formulations.
SolubilityFormulationExtraction
Optimal Industrial and Research Applications for 3-tert-Butylcyclohexanol Based on Verified Differentiation
Fragrance Intermediate for Unique Pungent Notes
Due to its distinct pungent aroma , 3-tert-butylcyclohexanol is best utilized as a synthetic intermediate for creating fragrance compounds where a sharp, pungent note is desired. It is not a direct substitute for the woody/camphoraceous 4-tert-butylcyclohexanol or the minty 2-tert-butylcyclohexanol. Its derivatives, such as 3-tert-butylcyclohexyl acetate, are established fragrance ingredients in their own right [1].
Organic Synthesis in Non-Aqueous Media
The compound's solubility profile—soluble in alcohols and ethers but insoluble in water —makes it an excellent choice for reactions carried out in organic solvents or under anhydrous conditions. It can serve as a reactant, solvent, or building block in multi-step syntheses where water sensitivity or phase separation is a concern. Its role as a starting material for the synthesis of other tert-butylcyclohexane derivatives is well-documented .
With a melting point of 25-28 °C , 3-tert-butylcyclohexanol remains a liquid at typical ambient temperatures, unlike its 4-tert-butyl analog which is a solid. This makes it advantageous for formulating liquid products (e.g., certain cleaning agents, coatings, or perfumery bases) that must remain homogeneous and flowable without the need for heating or additional solubilizers. The lower melting point is a direct result of the specific isomer ratio and molecular packing inefficiencies [1].
Chiral Building Block in Pharmaceutical Research
The availability of specific stereoisomers, such as (1S,3S)-trans-3-tert-butylcyclohexanol and (1S,3R)-3-tert-butyl-cyclohexanol, which can be obtained via enzymatic reduction or NHC-Co-catalyzed hydrogenation , positions 3-tert-butylcyclohexanol as a valuable chiral building block for pharmaceutical research. Its rigid cyclohexane core and the stereochemical control offered by the tert-butyl group are advantageous for constructing complex, chiral molecules [1].
Application
Selection Property
Validation Focus
Fragrance intermediate: pungent note
Odor profile distinct from positional isomers
Sensory evaluation and derivative stability under formulation conditions
Non-aqueous organic synthesis
Solubility in alcohols/ethers; water insolubility
Reaction compatibility and extraction efficiency in target solvent systems
Liquid-formulation low-temp stability
Melting point range (25–28 °C) keeps material liquid at ambient
Flowability and homogeneity in finished liquid products without heating
Chiral building block research
Access to specific enantiomers via enzymatic/catalytic methods
Stereochemical purity and reproducibility of chiral synthesis routes
[1] Scognamiglio, J., Letizia, C. S., & Api, A. M. (2008). Fragrance material review on 3-tert-butylcyclohexyl acetate. Food and Chemical Toxicology, 46(11), S76–S79. https://doi.org/10.1016/j.fct.2008.07.008 View Source
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